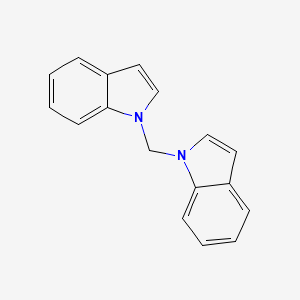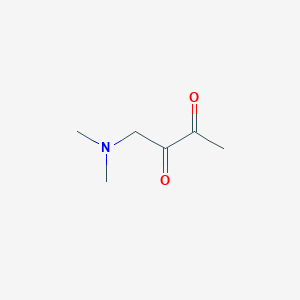
2,3-Butanedione, 1-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione, 1-(dimethylamino)- typically involves the reaction of 2,3-butanedione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3COCOCH3+(CH3)2NH→CH3COC(N(CH3)2)CH3+H2O
This reaction is usually performed in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,3-Butanedione, 1-(dimethylamino)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanedione, 1-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,3-Butanedione, 1-(dimethylamino)- .
Aplicaciones Científicas De Investigación
2,3-Butanedione, 1-(dimethylamino)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Butanedione, 1-(dimethylamino)- involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the active site of myosin, preventing the hydrolysis of ATP. This leads to a decrease in muscle contraction and other myosin-dependent processes .
Comparación Con Compuestos Similares
Similar Compounds
Diacetyl (Butane-2,3-dione): A similar compound with a buttery flavor, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but different applications.
Uniqueness
2,3-Butanedione, 1-(dimethylamino)- is unique due to its specific inhibition of myosin ATPase activity, which makes it valuable in biochemical and physiological studies. Its ability to form triazine and pteridine ring systems also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(dimethylamino)butane-2,3-dione |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3 |
Clave InChI |
IHNDMZQZZKPIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



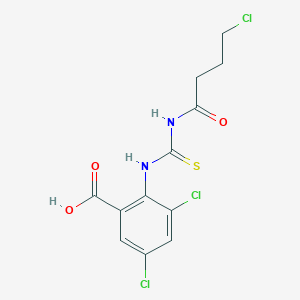

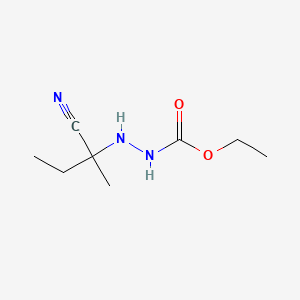
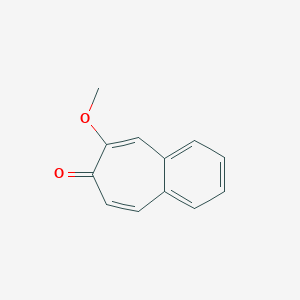
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
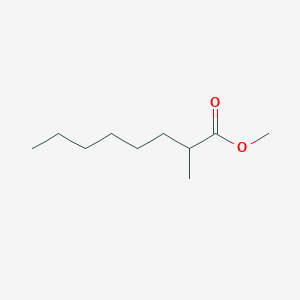
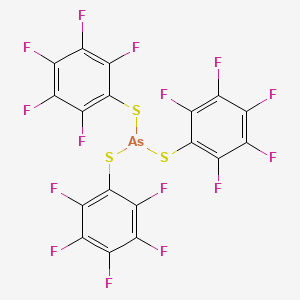
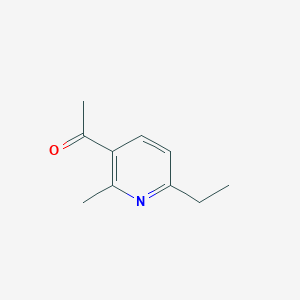
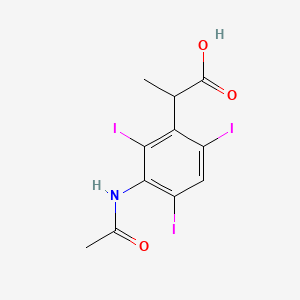
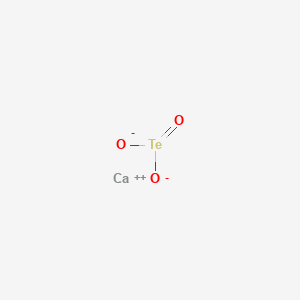
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
